molecular formula C13H24ClNO2 B1481138 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one CAS No. 2098104-36-8

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one

Cat. No.: B1481138
CAS No.: 2098104-36-8
M. Wt: 261.79 g/mol
InChI Key: GBNLHYPHCWGXSK-UHFFFAOYSA-N
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Description

It has been used in medical research for its potential therapeutic effects, but it has also been associated with adverse effects and toxicity.

Preparation Methods

The synthesis of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and isobutyl groups. The final step involves the chlorination of the butanone moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one has been used in various scientific research applications, including:

    Chemistry: As a reference standard for analytical methods.

    Biology: To study the effects of synthetic opioids on biological systems.

    Medicine: Investigating its potential as an analgesic drug.

    Industry: Used in the development of new synthetic routes and production methods for opioid compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its pain-relieving properties.

Comparison with Similar Compounds

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one is similar to other synthetic opioids, such as fentanyl and morphine. it is unique in its chemical structure, which includes a piperidine ring with hydroxy and isobutyl substituents. This structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Similar compounds include:

    Fentanyl: A potent synthetic opioid analgesic.

    Morphine: A natural opioid analgesic derived from the opium poppy.

    Oxycodone: A semi-synthetic opioid used for pain management.

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO2/c1-4-11(14)13(17)15-6-5-12(16)10(8-15)7-9(2)3/h9-12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLHYPHCWGXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C(C1)CC(C)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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